molecular formula C16H15N3O2 B5403990 N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide

N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide

Cat. No. B5403990
M. Wt: 281.31 g/mol
InChI Key: UKVGWZAYANRACC-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide, also known as MP7PA, is a novel chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. MP7PA belongs to the class of pyrazolo[1,5-a]pyridine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide is not fully understood. However, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide has also been reported to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. It also exhibits low toxicity towards normal cells. However, one of the limitations of using N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide is its poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide. One potential direction is to investigate its potential as a neuroprotective agent and its efficacy in treating Alzheimer's disease. Another direction is to explore its potential as a treatment for drug-resistant cancers. Additionally, further studies are needed to understand the mechanism of action of N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide and to optimize its synthesis for improved efficacy.

Synthesis Methods

Several methods have been reported for the synthesis of N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide, including the reaction of 2-aminopyridine with 2-bromo-4-methoxyacetophenone in the presence of a base, followed by the reaction with hydrazine hydrate. Another method involves the reaction of 2-bromo-4-methoxyacetophenone with 2-aminopyrazole in the presence of a base, followed by the reaction with acetic anhydride.

Scientific Research Applications

N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11(20)18-14-7-6-12(10-16(14)21-2)15-5-3-4-13-8-9-17-19(13)15/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVGWZAYANRACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CC=CC3=CC=NN32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide

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